2,2-diphenyl-N-(2-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-(2-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18(19-11-5-2-6-12-19)17-24-23(25)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXYVSDVNOUEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(2-phenylpropyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with N,N’-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). The reaction mixture is stirred at room temperature for about 20 minutes to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-diphenyl-N-(2-phenylpropyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(2-phenylpropyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Modifications and Functional Groups
The pharmacological and physicochemical properties of acetamides are heavily influenced by substituents on the acetamide core and the nitrogen atom. Below is a comparative analysis of key analogs:
Pharmacological Activity
- Analgesic Activity : Sulfonamide derivatives (e.g., compound 35 in ) exhibit superior analgesic activity due to sulfonamide groups enhancing receptor binding via hydrogen bonds and hydrophobic interactions .
- Antitumor Potential: Acetamide sulphonyl analogs (e.g., compound 37) show cytotoxicity in vitro, likely due to sulfonamide-mediated enzyme inhibition .
- Anti-Inflammatory Effects : Chloroacetamides (e.g., 2-chloro-N-(4-diethylsulfamoylphenyl)acetamide) demonstrate anti-thermosensitivity in inflammatory pain models .
Physicochemical Properties
- Hydrogen Bonding : Thiazolyl and sulfonamide derivatives form robust intermolecular hydrogen bonds (e.g., R₂²(8) motifs in thiazolyl acetamides), enhancing crystallinity and thermal stability .
- Solubility : Thiourea and sulfonamide groups improve aqueous solubility compared to purely aromatic acetamides like 2,2-diphenyl-N-(2-phenylpropyl)acetamide .
- Spectroscopic Profiles: Benzoylthiourea derivatives show distinct FT-IR peaks for C=S (1,050–1,250 cm⁻¹) and C–S (600–750 cm⁻¹), absent in non-thiourea acetamides .
Q & A
Q. What are the standard synthetic routes for 2,2-diphenyl-N-(2-phenylpropyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions using coupling agents. For example, analogous acetamide derivatives (e.g., N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide) are synthesized via coupling ethyl 2-(2-isopropylphenoxy)acetic acid with diamines in dry DCM, using TBTU and lutidine . For this compound, a similar protocol could be adapted:
- Reagents : Diphenylacetic acid, 2-phenylpropylamine, TBTU (coupling agent), DCM (solvent).
- Conditions : Room temperature, inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization : Adjust stoichiometry (1:1.2 acid-to-amine ratio) and monitor by TLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.5 ppm) and acetamide NH (δ 6.8–7.1 ppm). C NMR confirms carbonyl (C=O, δ 168–170 ppm) and quaternary carbons.
- IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and packing motifs .
Q. How can researchers determine the solubility and stability of this compound in various solvents?
- Methodological Answer :
- Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C. Centrifuge and quantify via UV-Vis (λmax ~250 nm).
- Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-311G**) to predict electronic properties (HOMO-LUMO gaps, dipole moments).
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < -8 kcal/mol).
- MD Simulations : Assess ligand-protein stability over 100 ns trajectories (AMBER force field) .
Q. What strategies resolve contradictions in reported pharmacological data for acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., enzyme inhibition assays) using standardized protocols (e.g., ATP concentration in kinase assays).
- Dose-Response Validation : Re-test disputed compounds under controlled conditions (n ≥ 3 replicates).
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions .
Q. How can reaction engineering improve the scalability of this compound synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis in microreactors (residence time ~30 min) to enhance heat/mass transfer.
- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported TBTU) for recyclability.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
